molecular formula C15H19N3O3S B2796183 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897485-36-8

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2796183
CAS RN: 897485-36-8
M. Wt: 321.4
InChI Key: GCOVCNAFFJDPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is defined by its molecular formula C15H19N3O3S. More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” are defined by its molecular formula C15H19N3O3S and a molecular weight of 321.4. More detailed properties would require experimental determination.

Scientific Research Applications

DNA Interaction and Drug Design

Compounds with structural similarities to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, such as those containing benzothiazole and piperazine moieties, have been studied for their ability to interact with DNA. For instance, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for rational drug design, particularly in cancer therapy and as diagnostic tools in cell biology (Issar & Kakkar, 2013).

Tuberculosis Treatment

The development of Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, for tuberculosis treatment illustrates the therapeutic potential of compounds with structural elements similar to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Macozinone targets the essential enzyme DprE1 in Mycobacterium tuberculosis, offering a promising approach to combatting this infectious disease (Makarov & Mikušová, 2020).

Neuropsychiatric Disorder Treatments

Research on dopamine D2 receptor ligands has highlighted the significance of compounds with piperazine and benzothiazole structures in treating neuropsychiatric disorders. These studies suggest that specific structural features, including the presence of piperazine and benzothiazole groups, are crucial for high affinity to D2 receptors, indicating potential applications in treating conditions like schizophrenia and depression (Jůza et al., 2022).

Anti-mycobacterial Activity

The anti-mycobacterial activity of piperazine derivatives has been documented, with numerous compounds exhibiting potent effects against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This research supports the exploration of piperazine-based molecules as potential anti-TB agents, providing a framework for the design of new therapeutics (Girase et al., 2020).

Therapeutic Use and Patent Review

The versatility of piperazine as a medicinally important scaffold is evident from its inclusion in a wide range of marketed drugs with diverse pharmacological activities. A review of patents involving piperazine derivatives highlights their significance in developing new therapeutic agents, showcasing the potential of these compounds in addressing various health conditions (Rathi et al., 2016).

Safety and Hazards

“1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” could include further investigation into its potential biological activities, such as its antioxidant activity , and the development of synthesis methods.

properties

IUPAC Name

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10(19)17-6-8-18(9-7-17)15-16-13-11(20-2)4-5-12(21-3)14(13)22-15/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOVCNAFFJDPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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